

# Experimental protocols for reactions involving 1,1,3-Trichlorobutane

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## Compound of Interest

Compound Name: **1,1,3-Trichlorobutane**

Cat. No.: **B076395**

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## Application Notes and Protocols for 1,1,3-Trichlorobutane

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols relevant to the handling and reactivity of **1,1,3-trichlorobutane**. Due to the limited availability of specific experimental literature for **1,1,3-trichlorobutane**, the following protocols are based on established reactions of analogous chlorinated alkanes. These methods provide a strong foundation for researchers to develop specific procedures for **1,1,3-trichlorobutane**.

## Physical and Chemical Properties

A summary of the key physical and chemical properties of **1,1,3-trichlorobutane** is presented below.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

| Property          | Value   |
|-------------------|---|
| CAS Number        | 13279-87-3 <a href="#">[2]</a> <a href="#">[4]</a>                                    |
| Molecular Formula | C <sub>4</sub> H <sub>7</sub> Cl <sub>3</sub> <a href="#">[2]</a> <a href="#">[4]</a> |
| Molecular Weight  | 161.46 g/mol <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>              |
| Boiling Point     | 152-154 °C <a href="#">[1]</a> <a href="#">[3]</a>                                    |
| Density           | 1.2514 g/cm <sup>3</sup> at 25 °C <a href="#">[3]</a>                                 |
| IUPAC Name        | 1,1,3-Trichlorobutane <a href="#">[2]</a>   |
| SMILES            | CC(Cl)CC(Cl)Cl <a href="#">[2]</a>  |
| InChIKey          | GSBUVYHAANRCNO-UHFFFAOYSA-N <a href="#">[2]</a> <a href="#">[4]</a>                   |

## Experimental Protocols

### Synthesis of Trichlorobutanes via Free-Radical Chlorination

A potential route for the synthesis of **1,1,3-trichlorobutane** is the free-radical chlorination of 1-chlorobutane or 1,3-dichlorobutane. The following is a representative protocol for the chlorination of 1-chlorobutane, which is known to produce a mixture of dichlorobutane isomers. Further chlorination of the 1,3-dichlorobutane product would be expected to yield **1,1,3-trichlorobutane** among other products.

#### Protocol 1: Free-Radical Chlorination of 1-Chlorobutane

This protocol describes the chlorination of 1-chlorobutane using sulfonyl chloride as the chlorinating agent and an initiator such as 2,2'-azobis(2-methylpropionitrile) (AIBN).[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

#### Materials:

- 1-Chlorobutane
- Sulfonyl chloride (SO<sub>2</sub>Cl<sub>2</sub>)
- 2,2'-Azobis(2-methylpropionitrile) (AIBN)

- Anhydrous solvent (e.g., carbon tetrachloride or benzene)
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Stir bar
- Separatory funnel
- Sodium bicarbonate solution (5%)
- Anhydrous magnesium sulfate
- Rotary evaporator
- Gas chromatograph-mass spectrometer (GC-MS) for product analysis

**Procedure:**

- Set up a dry round-bottom flask equipped with a stir bar and a reflux condenser.
- In a fume hood, add 1-chlorobutane to the flask, followed by the anhydrous solvent.
- Add a catalytic amount of AIBN to the mixture.
- Slowly add sulfonyl chloride to the reaction mixture.
- Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain for several hours. Monitor the reaction progress by GC.
- After the reaction is complete, cool the mixture to room temperature.
- Carefully transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize any remaining acid.
- Wash the organic layer with water and then with brine.

- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent and concentrate the solution using a rotary evaporator.
- Analyze the product mixture by GC-MS to determine the relative amounts of the dichlorobutane isomers.

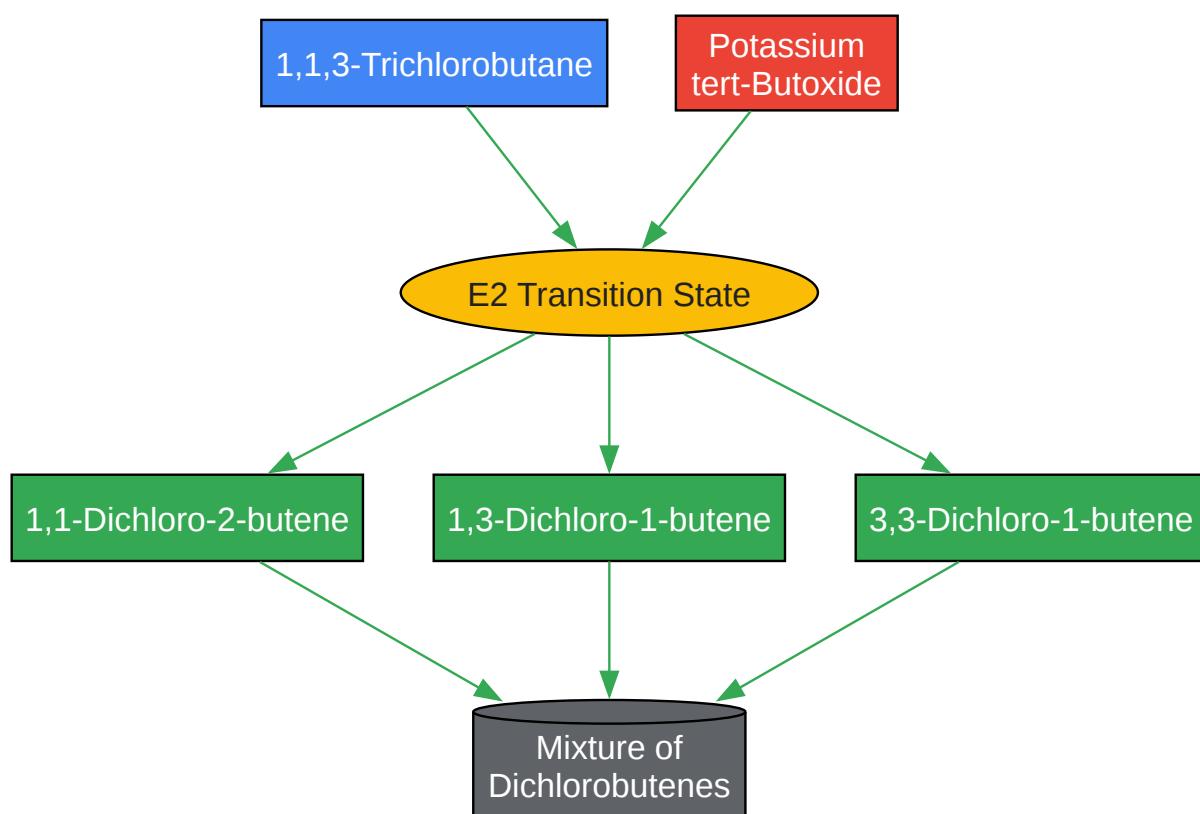
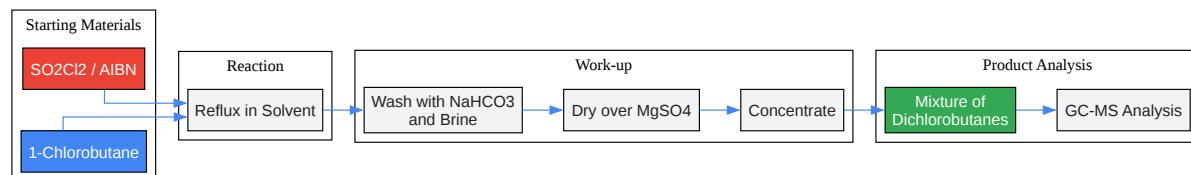
#### Quantitative Data: Representative Product Distribution for Dichlorination of 1-Chlorobutane

The following table summarizes a typical product distribution for the free-radical chlorination of 1-chlorobutane.[\[9\]](#)

| Dichlorobutane Isomer | Representative Yield (%) |
|-----------------------|--------------------------|
| 1,1-Dichlorobutane    | 7.8                      |
| 1,2-Dichlorobutane    | 22.7                     |
| 1,3-Dichlorobutane    | 44.4                     |
| 1,4-Dichlorobutane    | 25.1                     |

Note: Further chlorination of this product mixture, particularly the 1,3-dichlorobutane, would be a potential route to **1,1,3-trichlorobutane**.

#### Logical Workflow for Synthesis



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- To cite this document: BenchChem. [Experimental protocols for reactions involving 1,1,3-Trichlorobutane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b076395#experimental-protocols-for-reactions-involving-1-1-3-trichlorobutane>]

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